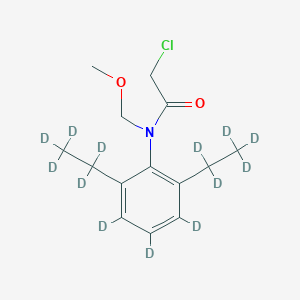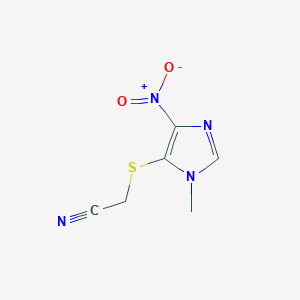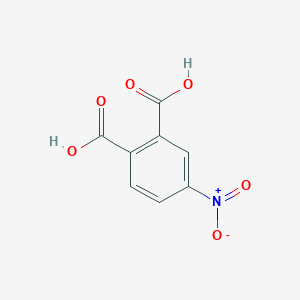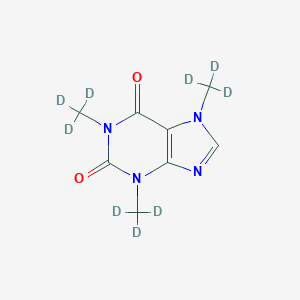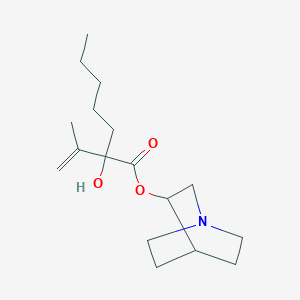
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester, commonly known as Talsaclidine, is a muscarinic agonist that has been extensively studied for its potential therapeutic effects in various neurological disorders. This compound was first synthesized in the 1980s and has since been the subject of numerous research studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
Talsaclidine acts as a muscarinic agonist, specifically targeting the M1 and M4 subtypes of the muscarinic acetylcholine receptor. By binding to these receptors, Talsaclidine can increase the release of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, Talsaclidine can modulate dopamine release in the brain, which may contribute to its antipsychotic effects.
生化学的および生理学的効果
Talsaclidine has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine release in the brain, modulation of dopamine release, and a reduction in oxidative stress and inflammation. Additionally, Talsaclidine has been shown to have neuroprotective effects, which may contribute to its potential therapeutic benefits in neurological disorders.
実験室実験の利点と制限
Talsaclidine has several advantages as a research tool, including its high potency and selectivity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several potential future directions for research on Talsaclidine, including further investigation of its mechanism of action, optimization of its pharmacological properties, and clinical trials to evaluate its potential therapeutic benefits in humans. Additionally, there is a need for further research to investigate the potential side effects and toxicity of Talsaclidine, as well as its potential interactions with other drugs. Overall, Talsaclidine represents a promising research tool and potential therapeutic agent for neurological disorders, and further research in this area is warranted.
合成法
Talsaclidine can be synthesized using a variety of methods, including the reaction of heptanoic acid with 3-quinuclidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide. Alternatively, it can be prepared by reacting 2-hydroxy-2-isopropentylbutyric acid with 3-quinuclidinylamine in the presence of a coupling agent. Both of these methods have been used successfully to produce high yields of pure Talsaclidine.
科学的研究の応用
Talsaclidine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Research studies have shown that Talsaclidine can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce the severity of motor symptoms in animal models of Parkinson's disease. Additionally, Talsaclidine has been shown to have potential as an antipsychotic agent in animal models of schizophrenia.
特性
CAS番号 |
101913-73-9 |
|---|---|
製品名 |
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester |
分子式 |
C17H29NO3 |
分子量 |
295.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C17H29NO3/c1-4-5-6-9-17(20,13(2)3)16(19)21-15-12-18-10-7-14(15)8-11-18/h14-15,20H,2,4-12H2,1,3H3 |
InChIキー |
PEBZLKBQSSWGNN-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
正規SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
同義語 |
HEPTANOIC ACID, 2-HYDROXY-2-ISOPROPENTYL-, 3-QUINUCLIDINYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



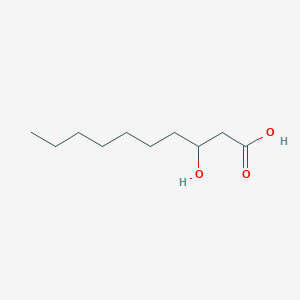
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
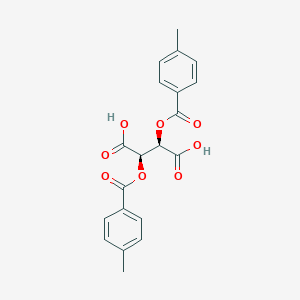
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
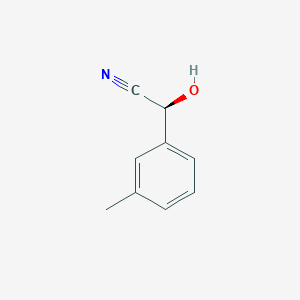
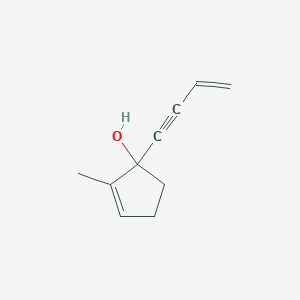
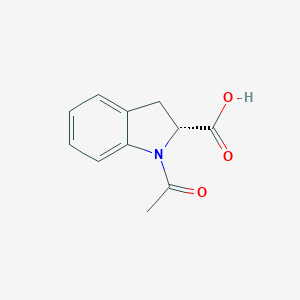
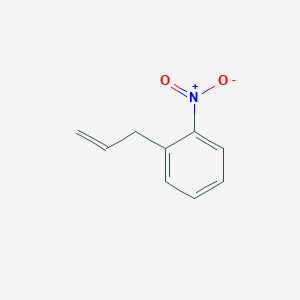
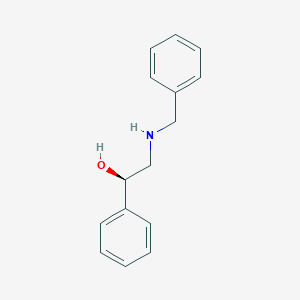
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
